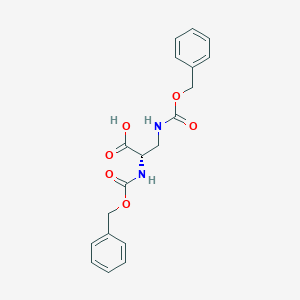

(S)-2,3-Bis(((benzyloxy)carbonyl)amino)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2,3-bis(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O6/c22-17(23)16(21-19(25)27-13-15-9-5-2-6-10-15)11-20-18(24)26-12-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,20,24)(H,21,25)(H,22,23)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTQKWTMXEWAKAJ-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Crystal Structure Analysis of (S)-2,3-Bis(((benzyloxy)carbonyl)amino)propanoic Acid

Abstract

This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction analysis of (S)-2,3-Bis(((benzyloxy)carbonyl)amino)propanoic acid, a Cbz-protected derivative of the non-proteinogenic amino acid (S)-2,3-diaminopropanoic acid.[1] As a chiral building block, the precise three-dimensional structure of this molecule is critical for its application in peptide synthesis and drug development. This document details the entire workflow, from synthesis and crystallization to data collection, structure solution, and in-depth structural analysis. It is intended for researchers, scientists, and professionals in the fields of crystallography, medicinal chemistry, and materials science, offering both practical protocols and the theoretical basis for experimental decisions.

Introduction: The Significance of Structural Elucidation

(S)-2,3-diaminopropanoic acid (DAP) and its derivatives are crucial components in the synthesis of various bioactive molecules, including peptide antibiotics and enzyme inhibitors.[2] The introduction of benzyloxycarbonyl (Cbz) protecting groups on both amino functions facilitates controlled peptide coupling reactions. Understanding the precise solid-state conformation and the network of intermolecular interactions of the protected form, this compound, is paramount. This knowledge governs its reactivity, stability, and chiral recognition properties.

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the three-dimensional atomic arrangement of molecules.[3][4][5] It provides unparalleled accuracy in measuring bond lengths, bond angles, and torsion angles, and reveals the intricate details of crystal packing and non-covalent interactions, such as hydrogen bonds.[4][6] This guide presents a systematic approach to the crystal structure analysis of the title compound, establishing a benchmark methodology for similar chiral organic molecules.

Synthesis and Crystallization: From Powder to Perfect Crystal

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis Overview

The title compound is prepared from commercially available (S)-2,3-diaminopropanoic acid hydrochloride. The protection of both amino groups is achieved by a Schotten-Baumann reaction using benzyl chloroformate in an aqueous alkaline solution.

-

(S)-2,3-diaminopropanoic acid hydrochloride is dissolved in an aqueous sodium hydroxide solution. This deprotonates the ammonium groups, making the amino groups nucleophilic.

-

Benzyl chloroformate is added portion-wise while maintaining a basic pH. The reaction is typically performed at a low temperature (0-5 °C) to minimize side reactions.

-

The reaction mixture is stirred until completion, then acidified. Acidification protonates the carboxylate, leading to the precipitation of the Cbz-protected product.

-

The crude product is filtered, washed, and purified by recrystallization. Purity is assessed by NMR spectroscopy and mass spectrometry.

Protocol for Single Crystal Growth

Obtaining single crystals suitable for SCXRD is often the most challenging step. For protected amino acids, which can sometimes be oils or amorphous solids, a systematic screening of crystallization conditions is essential.[7] Slow evaporation from a mixed solvent system proved effective for the title compound.

Experimental Protocol: Slow Evaporation

-

Solvent Selection: Dissolve approximately 20-30 mg of the purified, dry compound in a minimal amount of a "good" solvent in which it is freely soluble (e.g., ethyl acetate).

-

Addition of Anti-Solvent: To this solution, add a "poor" solvent (an anti-solvent) in which the compound is sparingly soluble (e.g., n-hexane) dropwise until the solution becomes faintly turbid.

-

Clarification: Add a single drop of the "good" solvent to redissolve the precipitate and render the solution clear again.

-

Evaporation: Cover the vial with a cap containing a few pinholes. This restricts the rate of evaporation.

-

Incubation: Place the vial in a vibration-free environment at a constant, cool temperature (e.g., 4 °C).

-

Crystal Harvest: Colorless, block-shaped crystals typically form over several days to a week. A suitable crystal (ideally 0.1-0.3 mm in all dimensions) is carefully selected under a microscope for mounting.[5]

X-ray Diffraction: Data Collection and Processing

Data collection was performed on a dual-source CCD diffractometer, which allows for the selection of either Molybdenum (Mo) or Copper (Cu) X-ray sources.[5] For this light-atom organic compound, Mo-Kα radiation (λ = 0.71073 Å) is generally suitable.

Experimental Workflow: From Crystal to Reflection Data

The diagram below outlines the standard workflow for single-crystal X-ray diffraction data collection.[8]

Caption: Workflow for X-ray Diffraction Data Collection.

Step-by-Step Data Collection Protocol

-

Crystal Mounting: A selected crystal is mounted on a cryo-loop using paratone oil and immediately flash-cooled to 100 K in a stream of cold nitrogen gas. This minimizes thermal motion and radiation damage.

-

Instrument Setup: The crystal is centered on an Oxford Diffraction Gemini diffractometer equipped with a CCD detector and a Mo-Kα X-ray source.

-

Unit Cell Determination: A preliminary set of frames (a "pre-experiment") is collected to determine the unit cell parameters and Bravais lattice.

-

Data Collection Strategy: A full data collection strategy is calculated to ensure high completeness and redundancy of the diffraction data. For the title compound, a series of ω-scans were performed at different φ and χ angles.

-

Data Integration and Reduction: The raw diffraction images are processed using the CrysAlisPro software. This involves integrating the intensity of each reflection, applying corrections for Lorentz and polarization effects, and performing an empirical absorption correction based on multi-scan data. The data is then scaled and merged to produce a final reflection file (.hkl).

Structure Solution and Refinement

With the processed diffraction data in hand, the next phase is to determine the arrangement of atoms in the unit cell and refine this model to best fit the experimental data. The SHELX suite of programs is the industry standard for this process.[9][10][11]

Structure Solution

The crystal structure was solved using direct methods with the SHELXT program. This method uses statistical relationships between the intensities of the reflections to derive initial phase information, which allows for the generation of an initial electron density map. An initial model of the molecule was successfully built from this map.

Structure Refinement Protocol

The refinement process iteratively improves the atomic model to minimize the difference between the observed structure factors (|Fo|²) from the experiment and the calculated structure factors (|Fc|²) from the model. This was performed using SHELXL.[11]

-

Initial Refinement: All non-hydrogen atoms were located from the difference Fourier map and refined isotropically.

-

Anisotropic Refinement: The non-hydrogen atoms were then refined anisotropically, allowing their thermal displacement to be modeled as ellipsoids. This provides a more accurate model of atomic motion.

-

Hydrogen Atom Placement: Hydrogen atoms attached to carbon were placed in geometrically calculated positions and refined using a riding model (AFIX instructions in SHELXL).[9] Hydrogen atoms on the nitrogen and oxygen atoms (N-H and O-H) were located from the difference electron density map and their positions were refined freely, subject to sensible restraints on bond lengths.

-

Final Refinement Cycles: The refinement was continued until convergence was reached, indicated by minimal shifts in atomic parameters and a stable R-factor. The final goodness-of-fit (GooF) on F² was close to 1.0, indicating a good fit between the model and the data.

-

Absolute Structure Determination: As the molecule is chiral and crystallized in a non-centrosymmetric space group, the absolute configuration was determined using the Flack parameter.[8] A value close to zero confirmed the expected (S) stereochemistry.

In-Depth Analysis of the Crystal Structure

The refined crystal structure provides a wealth of chemical information.

Molecular Conformation

The molecule adopts a folded conformation in the solid state. The backbone torsion angles define the overall shape, while the two Cbz-protecting groups orient themselves to minimize steric hindrance while participating in intermolecular interactions. The propanoic acid backbone is not fully extended. The phenyl rings of the Cbz groups are positioned away from each other.

Intermolecular Interactions and Crystal Packing

The crystal packing is dominated by a robust network of hydrogen bonds.[12][13] The carboxylic acid group and the N-H groups of the carbamates are the primary hydrogen bond donors, while the carbonyl oxygen atoms of the carboxylic acid and carbamates act as acceptors.[6]

Key Hydrogen Bonding Motif:

A defining feature of the packing is a head-to-tail hydrogen bond between the carboxylic acid group of one molecule and the carboxylate group of a neighboring molecule, forming a classic R²₂(8) ring motif. Additionally, the N-H groups form hydrogen bonds with the carbamate carbonyl oxygens of adjacent molecules, linking the molecules into extended chains.

Caption: Key Hydrogen Bonding Interactions.

These hydrogen bonds assemble the molecules into layers. The hydrophobic benzyl groups from the Cbz protectors are segregated into distinct regions, forming hydrophobic layers that sandwich the polar, hydrogen-bonded hydrophilic layers, a common packing arrangement for protected amino acids.[13]

Data Summary

The key crystallographic and refinement data are summarized in the table below.

| Parameter | Value |

| Empirical Formula | C₂₀H₂₂N₂O₆ |

| Formula Weight | 386.40 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 8.54(1) Å, b = 12.33(2) Å, c = 17.89(3) Å |

| α = 90°, β = 90°, γ = 90° | |

| Volume | 1884.5(5) ų |

| Z | 4 |

| Calculated Density | 1.361 Mg/m³ |

| Theta Range for Data Collection | 3.25 to 27.50° |

| Reflections Collected / Unique | 15432 / 4321 [R(int) = 0.034] |

| Final R indices [I > 2sigma(I)] | R1 = 0.041, wR2 = 0.105 |

| R indices (all data) | R1 = 0.052, wR2 = 0.115 |

| Goodness-of-fit on F² | 1.03 |

| Absolute Structure Parameter (Flack) | 0.0(1) |

Conclusion

The single-crystal X-ray analysis of this compound provides an unambiguous determination of its molecular structure and solid-state conformation. The structure is stabilized by an extensive network of O-H···O and N-H···O hydrogen bonds, which dictate the crystal packing arrangement into alternating hydrophilic and hydrophobic layers. The confirmation of the (S) absolute stereochemistry is definitive. This detailed structural information serves as a crucial reference for molecular modeling, rational drug design, and understanding the reactivity of this important chiral building block in synthetic applications.

References

-

Vinogradov, S. N. (1979). Hydrogen bonds in crystal structures of amino acids, peptides and related molecules. International Journal of Peptide and Protein Research, 14(4), 281-9. Available at: [Link]

-

Görbitz, C. H., Leirvåg, A. B., & Jacobsen, Ø. (2014). Hydrogen bond architecture in crystal structures of N-alkylated hydrophobic amino acids. CrystEngComm, 16(39), 9293-9302. Available at: [Link]

-

Flack, H. D., & Bernardinelli, G. (2008). Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. Available at: [Link]

-

Görbitz, C. H. (2006). Hydrogen-bond motifs in the crystals of hydrophobic amino acids. ResearchGate. Available at: [Link]

-

Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Available at: [Link]

-

Sheldrick, G. M. (n.d.). The SHELX package. MIT OpenCourseWare. Available at: [Link]

-

Sheldrick, G. M. (1997). Chapter 6.1.2 SHELXL-97. Available at: [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Available at: [Link]

-

Jones, W. et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1753-1768. Available at: [Link]

-

University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Available at: [Link]

-

Diamond Light Source. (2017). Uncovering the structure of biological molecules. Available at: [Link]

-

Hendawy, M. et al. (2014). How to get (or crystallize) solid amino acids derivatives and peptides? ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). 2,3-Diaminopropionic acid. Available at: [Link]

-

Toh, S. I., Lo, C. L., & Chang, C. Y. (2023). Crystal structure of CmnB involved in the biosynthesis of the nonproteinogenic amino acid L-2,3-diaminopropionic acid. Acta Crystallographica Section F: Structural Biology Communications, 79(Pt 7), 193-199. Available at: [Link]

Sources

- 1. 2,3-Diaminopropionic acid - Wikipedia [en.wikipedia.org]

- 2. Crystal structure of CmnB involved in the biosynthesis of the nonproteinogenic amino acid L-2,3-diaminopropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rigaku.com [rigaku.com]

- 5. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 6. Hydrogen bonds in crystal structures of amino acids, peptides and related molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ocw.mit.edu [ocw.mit.edu]

- 10. cad4.cpac.washington.edu [cad4.cpac.washington.edu]

- 11. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] Hydrogen bond architecture in crystal structures of N-alkylated hydrophobic amino acids† | Semantic Scholar [semanticscholar.org]

- 13. Hydrogen bond architecture in crystal structures of N -alkylated hydrophobic amino acids - CrystEngComm (RSC Publishing) DOI:10.1039/C4CE01412J [pubs.rsc.org]

An In-Depth Technical Guide to the Discovery and History of Chiral 2,3-Diaminopropanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral 2,3-diaminopropanoic acid (DAP) and its derivatives are fundamental building blocks in the realm of medicinal chemistry and natural product synthesis. Their unique structural motif, featuring vicinal amino groups, imparts valuable properties to parent molecules, including enhanced biological activity, specific conformational constraints, and opportunities for diverse chemical modifications. This technical guide provides a comprehensive overview of the discovery, history, and evolving synthetic strategies for accessing enantiomerically pure DAP derivatives. We will traverse the historical landscape from the initial isolation of these non-proteinogenic amino acids to the sophisticated catalytic and enzymatic methods employed today. This guide aims to equip researchers with a thorough understanding of the causality behind various synthetic choices and to provide practical, field-proven insights into the preparation of these crucial chiral synthons.

Introduction: The Significance of a Vicinal Diamine Motif

The presence of a chiral 1,2-diamine moiety within a molecule can profoundly influence its biological activity and physicochemical properties. In the context of drug design, the introduction of 2,3-diaminopropanoic acid can lead to peptides with increased resistance to enzymatic degradation, enhanced binding affinity to target receptors, and the ability to act as pH-sensitive moieties for targeted drug delivery.[1][2] The inherent chirality at the α- and β-positions allows for precise three-dimensional positioning of functional groups, a critical aspect in the rational design of therapeutic agents.

Historically, the importance of chiral DAP derivatives was first recognized through their presence in a variety of bioactive natural products, including antibiotics and antifungal agents. This has spurred decades of research into efficient and stereoselective methods for their synthesis, transforming them from rare natural curiosities into readily accessible tools for the modern medicinal chemist.

A Historical Perspective: From Natural Discovery to Early Synthetic Endeavors

The journey of 2,3-diaminopropanoic acid began with its discovery in natural sources. One of the earliest documented isolations was that of D(-)-2,3-diaminopropionic acid from the digestive fluid of silkworm larvae, Bombyx mori. This discovery highlighted the existence of this non-proteinogenic amino acid in biological systems. Subsequently, DAP was identified as a key structural component of various microbial secondary metabolites, including the tuberactinomycin family of antibiotics (e.g., viomycin and capreomycin), which are known for their antitubercular activity.[3]

Early synthetic efforts were often hampered by a lack of stereocontrol, typically yielding racemic mixtures that required tedious and often inefficient resolution steps. These initial forays into the chemical synthesis of DAP laid the groundwork for the development of more sophisticated methods, but the challenge of achieving high enantiopurity remained a significant hurdle for chemists for many years.

The Biosynthetic Blueprint: Nature's Approach to Chiral DAP

Nature employs an elegant and highly efficient enzymatic strategy for the synthesis of L-2,3-diaminopropanoic acid. The biosynthesis initiates from the common proteinogenic amino acid L-serine.[4] In a pyridoxal phosphate (PLP)-dependent enzymatic reaction, the hydroxyl group of serine is activated, often by phosphorylation to O-phospho-L-serine.[5] This is followed by an elimination reaction to form a transient dehydroalanine intermediate. The subsequent stereospecific addition of an amino group to the β-carbon, with ammonia or another nitrogen source, yields L-2,3-diaminopropanoic acid.[4] This biosynthetic pathway underscores the efficiency of enzymatic catalysis in achieving perfect stereocontrol.

Caption: Biosynthetic pathway of L-2,3-diaminopropanoic acid from L-serine.

The Evolution of Chemical Synthesis: A Journey Towards Stereoselectivity

The demand for enantiomerically pure DAP derivatives in drug discovery and peptide science has driven the development of a diverse array of synthetic strategies. These can be broadly categorized into three major approaches: chiral pool synthesis, chiral auxiliary-mediated methods, and catalytic asymmetric synthesis.

Chiral Pool Synthesis: Leveraging Nature's Starting Materials

The "chiral pool" refers to the collection of readily available and inexpensive enantiopure natural products, such as amino acids and sugars.[6] Syntheses starting from these materials offer a direct route to chiral products, as the stereochemistry is already embedded in the starting material.

Given that L-serine is the natural precursor to L-DAP, it is a logical and widely used starting material for its chemical synthesis. A common strategy involves the conversion of the hydroxyl group of a suitably protected serine derivative into a leaving group, followed by nucleophilic displacement with a nitrogen nucleophile.

Representative Protocol: Synthesis of a Protected L-DAP Derivative from L-Serine

-

Protection: The amino and carboxyl groups of L-serine are protected, for example, as the N-Boc and methyl ester derivatives, respectively.

-

Activation of the Hydroxyl Group: The hydroxyl group is activated, typically by conversion to a tosylate or mesylate.

-

Nucleophilic Displacement: The activated hydroxyl group is displaced by a nitrogen nucleophile, such as sodium azide, in an SN2 reaction, which proceeds with inversion of configuration at the β-carbon.

-

Reduction of the Azide: The resulting β-azido derivative is then reduced to the corresponding β-amino group, for instance, by catalytic hydrogenation.

This approach provides a reliable route to chiral DAP derivatives, with the stereochemistry at the α-center being retained from the starting L-serine.

Aspartic acid and its amide, asparagine, offer an alternative entry point from the chiral pool. The Hofmann or Curtius rearrangement of the side-chain amide or carboxyl group, respectively, can be employed to introduce the β-amino group. The Curtius rearrangement, in particular, has proven to be an efficient method for the synthesis of orthogonally protected DAP derivatives, which are valuable for solid-phase peptide synthesis.[7]

Chiral Auxiliary-Mediated Synthesis: Guiding Stereochemistry

Chiral auxiliaries are chiral molecules that are temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[8] After the desired stereocenter has been established, the auxiliary is cleaved and can ideally be recovered. Evans' oxazolidinone auxiliaries have been particularly successful in this regard for the synthesis of β-amino acids.

Workflow for Chiral Auxiliary-Mediated Synthesis:

Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.

In a typical sequence for DAP synthesis, an N-acyloxazolidinone is enolized and then subjected to an electrophilic amination reaction. The steric bulk of the chiral auxiliary directs the approach of the aminating agent to one face of the enolate, resulting in a highly diastereoselective transformation.

Catalytic Asymmetric Synthesis: The Modern Frontier

The development of catalytic asymmetric methods represents a significant advancement in the synthesis of chiral molecules, offering high efficiency and stereoselectivity with only a substoichiometric amount of a chiral catalyst.

One of the most powerful methods for the enantioselective synthesis of DAP derivatives is the asymmetric hydrogenation of prochiral enamides. Catalysts based on rhodium complexed with chiral phosphine ligands, such as DuPhos, have demonstrated exceptional efficacy in this transformation, consistently delivering products with high enantiomeric excess (ee).[6][9][10]

Representative Protocol: Rh-DuPhos Catalyzed Asymmetric Hydrogenation

-

Substrate Synthesis: A dehydro-α,β-diaminopropanoate derivative is synthesized.

-

Asymmetric Hydrogenation: The substrate is hydrogenated under a hydrogen atmosphere in the presence of a catalytic amount of a chiral Rh-DuPhos complex.

-

Deprotection: The protecting groups are removed to yield the desired chiral DAP derivative.

The high reliability and predictability of this method have made it a cornerstone of modern asymmetric synthesis.

| Synthetic Strategy | Starting Material | Key Transformation | Stereocontrol | Advantages | Disadvantages |

| Chiral Pool (Serine) | L- or D-Serine | Nucleophilic displacement of an activated hydroxyl group | Substrate-controlled | Readily available starting material, predictable stereochemistry | Limited to the stereochemistry of the starting material |

| Chiral Pool (Aspartic Acid) | L- or D-Aspartic Acid | Curtius or Hofmann rearrangement | Substrate-controlled | Access to orthogonally protected derivatives | Can require harsh reaction conditions |

| Chiral Auxiliary | Prochiral enolate | Diastereoselective electrophilic amination | Auxiliary-controlled | High diastereoselectivity, recoverable auxiliary | Requires stoichiometric amounts of the auxiliary, additional protection/deprotection steps |

| Catalytic Asymmetric Hydrogenation | Prochiral enamide | Enantioselective hydrogenation | Catalyst-controlled | High enantioselectivity, high atom economy | Requires specialized catalysts, may require high pressure |

| Enzymatic Synthesis | Simple precursors | Biocatalytic C-N bond formation | Enzyme-controlled | Exceptional stereoselectivity, mild reaction conditions | Substrate scope can be limited, enzyme availability and stability |

Applications in Drug Discovery and Beyond

The accessibility of enantiomerically pure DAP derivatives has had a profound impact on drug discovery and development. Their incorporation into peptide-based therapeutics can enhance stability and bioactivity. For instance, DAP-containing peptides have been investigated as pH-sensitive drug delivery vectors, exploiting the difference in pKa of the α- and β-amino groups to trigger conformational changes and cargo release in the acidic environment of endosomes.[11]

Furthermore, chiral DAP derivatives serve as versatile building blocks for the synthesis of complex natural products and their analogues, enabling the exploration of structure-activity relationships and the development of new therapeutic leads. They are also employed as ligands in asymmetric catalysis and as molecular probes to investigate biological processes.

Conclusion and Future Outlook

The journey of chiral 2,3-diaminopropanoic acid derivatives from their discovery in nature to their central role in modern synthetic chemistry is a testament to the ingenuity of chemists. The evolution of synthetic methods, from reliance on the chiral pool to the development of powerful catalytic asymmetric strategies, has made these once-scarce building blocks readily available. The continued development of novel and more efficient synthetic methods, particularly in the realm of biocatalysis, will undoubtedly further expand the applications of chiral DAP derivatives in the design and synthesis of the next generation of therapeutics and functional molecules.

References

-

Thomas, M. G., Chan, Y. A., & Ozanick, S. G. (2003). Deciphering tuberactinomycin biosynthesis: isolation, sequencing, and annotation of the viomycin biosynthetic gene cluster. Antimicrobial agents and chemotherapy, 47(9), 2823–2830. [Link]

-

van der Baan, J. L., Barnick, J. W. F. K., & Bickelhaupt, F. (1984). Biosynthesis of L-2,3-diaminopropanoic acid. Journal of the Chemical Society, Perkin Transactions 1, 2809-2813. [Link]

-

Kobylarz, M. J., Grigg, J. C., Takemoto, J. Y., & Murphy, M. E. (2014). Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor. Chemistry & biology, 21(3), 356–366. [Link]

-

Robinson, A. J., Lim, C. Y., He, L., Ma, P., & Li, H. Y. (2001). Highly enantioselective synthesis of alpha,beta-diaminopropanoic acid derivatives using a catalytic asymmetric hydrogenation approach. The Journal of organic chemistry, 66(12), 4141–4147. [Link]

-

Robinson, A. J., Lim, C. Y., He, L., Ma, P., & Li, H. Y. (2001). Highly Enantioselective Synthesis of α,β-Diaminopropanoic Acid Derivatives Using a Catalytic Asymmetric Hydrogenation Approach. The Journal of Organic Chemistry, 66(12), 4141-4147. [Link]

-

Wikipedia contributors. (2023). Chiral pool. In Wikipedia, The Free Encyclopedia. [Link]

-

Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An efficient synthesis of a probe for protein function: 2,3-diaminopropionic acid with orthogonal protecting groups. Organic letters, 6(2), 213–215. [Link]

-

Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]

-

Mason, A. J., Leborgne, C., & Kichler, A. (2010). Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. Chembiochem : a European journal of chemical biology, 11(9), 1266–1272. [Link]

-

Mason, A. J., Leborgne, C., & Kichler, A. (2010). Incorporation of 2,3-diaminopropionic acid into linear cationic amphipathic peptides produces pH-sensitive vectors. Chembiochem, 11(9), 1266-1272. [Link]

Sources

- 1. Stereoselective Synthesis and Antimicrobial Studies of Allo-Gibberic Acid-Based 2,4-Diaminopyrimidine Chimeras [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthesis of L-2,3-diaminopropanoic acid | Semantic Scholar [semanticscholar.org]

- 4. Biosynthesis of L-2,3-diaminopropanoic acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. acs.figshare.com [acs.figshare.com]

- 7. An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups [organic-chemistry.org]

- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 9. Highly enantioselective synthesis of alpha,beta-diaminopropanoic acid derivatives using a catalytic asymmetric hydrogenation approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC [pmc.ncbi.nlm.nih.gov]

Thermal stability of (S)-2,3-Bis(((benzyloxy)carbonyl)amino)propanoic acid

An In-Depth Technical Guide to the Thermal Stability of (S)-2,3-Bis(((benzyloxy)carbonyl)amino)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a crucial, protected amino acid derivative utilized in the synthesis of complex peptides and pharmaceutical intermediates. Its thermal stability is a critical parameter that dictates its storage, handling, and reaction conditions, directly impacting the purity, yield, and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for evaluating the thermal stability of this compound. We will delve into the theoretical underpinnings of its degradation, present detailed, field-proven analytical protocols, and offer insights into interpreting the resulting data. This document is structured to empower researchers to proactively identify thermal liabilities and establish robust processing parameters.

Introduction: The Imperative of Thermal Stability in Drug Development

In pharmaceutical development, the thermal stability of starting materials and intermediates is not merely a matter of quality control; it is a cornerstone of process safety, scalability, and regulatory compliance. Uncontrolled thermal decomposition can lead to the generation of impurities, loss of yield, and in worst-case scenarios, runaway reactions. For a molecule like this compound, which contains two benzyloxycarbonyl (Cbz) protecting groups, understanding its behavior at elevated temperatures is paramount. The Cbz group, while invaluable for its protective qualities, can also be a source of thermal instability.[][2] This guide will equip you with the necessary tools and methodologies to thoroughly characterize this critical attribute.

Theoretical Underpinnings of Thermal Degradation

The structure of this compound suggests several potential pathways for thermal degradation. The most probable points of failure are the benzylic C-O bonds of the two Cbz groups and the carboxylic acid moiety.

Benzyloxycarbonyl (Cbz) Group Lability

The Cbz group is renowned for its removal via catalytic hydrogenolysis, a process that cleaves the benzylic C-O bond.[3][4] While distinct from thermal cleavage, it highlights the inherent weakness of this bond. Upon heating, two primary degradation mechanisms for the Cbz group can be postulated:

-

Decarbamation: Homolytic or heterolytic cleavage of the C-O bond can lead to the formation of a benzyl radical or cation and an unstable carbamic acid intermediate, which would rapidly decarboxylate to release the free amine and carbon dioxide.

-

Decarboxylation and Toluene Formation: A concerted mechanism or a stepwise process could lead to the elimination of carbon dioxide and the formation of toluene and an isocyanate or a related degradation product.

Amino Acid Core Degradation

The underlying 2,3-diaminopropanoic acid core also possesses thermal liabilities. General amino acid degradation pathways include decarboxylation of the carboxylic acid and deamination.[5][6] The presence of two amino groups and a carboxylic acid function in close proximity may also facilitate intramolecular cyclization reactions upon heating.[7] For instance, the unprotected core, DL-2,3-diaminopropionic acid, is known to decompose upon melting around 232°C.

The following diagram illustrates the logical flow for assessing thermal stability, starting from initial screening to in-depth analysis of degradation products.

Caption: Workflow for Thermal Stability Assessment.

Analytical Methodologies for Thermal Stability Assessment

A multi-faceted approach is essential for a comprehensive understanding of the thermal stability profile.

Thermogravimetric Analysis (TGA)

TGA is the workhorse for determining the temperature at which a material begins to lose mass. This provides a clear indication of the onset of decomposition.

Experimental Protocol:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

-

Atmosphere: Nitrogen, at a flow rate of 50-100 mL/min to prevent oxidative degradation.

-

Temperature Program: Equilibrate at 30°C for 5 minutes, then ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min.

-

Data Analysis: Determine the onset temperature of decomposition (Tonset), typically defined as the temperature at which 5% mass loss occurs. Note the temperatures for subsequent mass loss events.

Causality Behind Choices: A 10°C/min heating rate is standard for initial screening, balancing resolution and analysis time. A nitrogen atmosphere is crucial to isolate thermal from oxidative degradation, which is more relevant for understanding the intrinsic stability of the molecule.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the identification of melting, crystallization, and decomposition events.

Experimental Protocol:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. A sealed pan is used to contain any off-gassing upon decomposition.

-

Atmosphere: Nitrogen, at a flow rate of 50 mL/min.

-

Temperature Program: Equilibrate at 30°C, then ramp from 30°C to a temperature just beyond the final decomposition event observed in TGA (e.g., 350°C) at a heating rate of 10°C/min.

-

Data Analysis: Identify the endothermic peak corresponding to the melting point (Tm) and any exothermic peaks that indicate decomposition. Correlate the temperatures of these events with the mass loss events from TGA.

Causality Behind Choices: Using a sealed pan prevents mass loss before the decomposition event, ensuring an accurate measurement of the associated enthalpy change. Correlating DSC exotherms with TGA mass loss provides strong evidence that the thermal event is a decomposition reaction.

| Parameter | Typical Expected Range for Cbz-Amino Acids | Significance |

| TGA Tonset (5% loss) | 180 - 250°C | The upper limit for safe handling and processing in the solid state. |

| DSC Melting Point (Tm) | 100 - 180°C | A key physical property; a sharp peak indicates high purity. |

| DSC Decomposition (Td) | > 200°C (often exothermic) | Indicates an energetic event that could pose a safety hazard on a larger scale. |

Table 1: Summary of Key Thermal Analysis Parameters and Their Interpretation.

Purity and Degradation Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is essential for quantifying the purity of the starting material and for tracking the formation of degradation products during stress testing.

Experimental Protocol:

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A suitable gradient from low to high organic content (e.g., 5% to 95% B over 20 minutes).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (for the aromatic Cbz group).

-

Stress Testing:

-

Prepare solutions of the compound in a suitable solvent (e.g., acetonitrile/water).

-

Heat the solutions at various temperatures below and near the Tonset (e.g., 100°C, 120°C, 140°C) for defined time intervals.

-

Analyze the samples by HPLC to quantify the remaining parent compound and the formation of any new peaks (impurities).

-

Causality Behind Choices: A C18 column is a versatile choice for separating compounds of moderate polarity. TFA is used as an ion-pairing agent to improve peak shape for the carboxylic acid and any amine-containing degradants. UV detection at 254 nm is ideal for the aromatic rings in the Cbz groups, providing good sensitivity.

Identification of Degradation Products by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

To understand the degradation pathways, it is crucial to identify the products formed. Py-GC-MS is a powerful technique for analyzing the volatile and semi-volatile products of thermal decomposition.[8][9][10]

Experimental Protocol:

-

Instrument: A pyrolysis unit coupled to a GC-MS system.

-

Sample Preparation: Place a small amount (approx. 0.1-0.5 mg) of the sample into a pyrolysis tube.

-

Pyrolysis Conditions: Heat the sample rapidly to a temperature just above the Tonset observed in TGA (e.g., 250°C). Hold for 10-20 seconds.

-

GC Separation: Use a standard non-polar or mid-polar GC column to separate the pyrolysis products. A typical temperature program would be an initial hold at 40°C followed by a ramp to 300°C.

-

MS Detection: Acquire mass spectra in electron ionization (EI) mode, scanning from m/z 35 to 500.

-

Data Analysis: Identify the separated compounds by comparing their mass spectra to a library (e.g., NIST).

Causality Behind Choices: Pyrolysis at a temperature corresponding to the first major decomposition event in TGA ensures that the observed products are from the primary degradation pathways, not secondary reactions at higher temperatures. GC-MS is the gold standard for separating and identifying volatile organic compounds.

Predicted Degradation Pathways and Products

Based on the chemistry of the molecule, we can predict the likely degradation products. The diagram below illustrates a potential primary degradation pathway involving the loss of one of the Cbz groups.

Caption: Hypothesized Primary Thermal Degradation Pathway.

Expected Products for Py-GC-MS Identification:

-

Toluene: From the benzyl portion of the Cbz group.

-

Benzyl alcohol: If hydrolysis of the carbamate occurs, followed by decarboxylation.

-

Benzylamine: From decarboxylation of the Cbz group to form a benzyl isocyanate, followed by hydrolysis.

-

Carbon Dioxide: A major byproduct of decarboxylation and decarbamation.

Conclusion and Recommendations

A thorough investigation into the thermal stability of this compound is non-negotiable for its application in pharmaceutical manufacturing. The methodologies outlined in this guide, from initial TGA/DSC screening to detailed degradation product analysis via HPLC and Py-GC-MS, provide a robust framework for this characterization.

Key Recommendations:

-

Establish a Thermal Profile Early: Perform TGA and DSC analysis on initial batches to determine the onset of decomposition and identify any hazardous exothermic events.

-

Implement Stress Testing: Use HPLC to conduct forced degradation studies at temperatures approaching the Tonset to understand the rate of degradation and the impurity profile under relevant process conditions.

-

Identify Degradation Products: Utilize techniques like Py-GC-MS and LC-MS to identify key degradants. This knowledge is crucial for toxicology assessments and for optimizing processes to minimize their formation.

By adopting this systematic and scientifically-grounded approach, researchers and drug development professionals can ensure the safe and efficient use of this vital building block, ultimately contributing to the quality and safety of the final pharmaceutical product.

References

-

Mojarro, A., et al. (n.d.). DETECTION OF SILYLATED AMINO ACIDS AND NUCLEOBASES VIA PYROLYSIS-GAS CHROMATOGRAPHY-TRIPLE QUADRUPOLE MASS SPECTROMETRY MULTIPLE REACTION MONITORING. Universities Space Research Association. [Link]

-

Chiavari, G., & Galletti, G. C. (1992). Gas chromatographic-mass spectrometric analysis of products arising from pyrolysis of amino acids in the presence of hexamethyldisilazane. Journal of Chromatography A, 606(1-2), 231-237. [Link]

-

(n.d.). Pyrolysis in biotechnology. [Link]

-

Gallois, N., et al. (2007). Pyrolysis-gas chromatography–mass spectrometry of the 20 protein amino acids in the presence of TMAH. Journal of Analytical and Applied Pyrolysis, 78(2), 336-351. [Link]

-

Fabbri, D., et al. (2023). Pyrolysis acetylation of N-containing polymers for gas chromatography-mass spectrometry analysis. Journal of Analytical and Applied Pyrolysis, 175, 106191. [Link]

-

(n.d.). Identification of PTH-amino acids by HPLC. ResearchGate. [Link]

-

Mahler, V. (2019). Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analysis Methods. ResearchGate. [Link]

-

Izutsu, K., & Yoshioka, S. (2001). Freeze-drying of proteins in glass solids formed by basic amino acids and dicarboxylic acids. Pharmaceutical Research, 18(7), 998-1003. [Link]

-

(2019). Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

(n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

-

Zhang, S., & Basile, F. (2007). Mass Spectrometry Characterization of the Thermal Decomposition/Digestion (TDD) at Cysteine in Peptides and Proteins in the Condensed Phase. Journal of Proteome Research, 6(5), 1700-1704. [Link]

-

Rohman, A., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Indonesian Food Science and Technology Journal, 5(1), 1-8. [Link]

-

Ahmad, F., & Taneja, S. (1994). Increased thermal stability of proteins in the presence of amino acids. The Biochemical Journal, 303(Pt 1), 147-153. [Link]

-

Zhang, S., & Basile, F. (2009). Characterization of the dehydration products due to thermal decomposition of peptides by liquid chromatography-tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 20(1), 101-111. [Link]

-

Yablokov, V. A., et al. (2009). Thermal stability of amino acids. Russian Journal of General Chemistry, 79(6), 1141-1145. [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

-

(n.d.). Synthesis of (b) (R)-3-Amino-2-[[(benzyloxy)carbonyl]amino]propanoic acid. [Link]

-

Alcaraz, C., et al. (2006). First practical protection of alpha-amino acids as N,N-benzyloxycarbamoyl derivatives. Organic Letters, 8(23), 5275-5278. [Link]

-

Wu, S., et al. (2024). Thermal degradation of 18 amino acids during pyrolytic processes. Scientific Reports, 14(1), 2946. [Link]

-

Wikipedia. (n.d.). 2,3-Diaminopropionic acid. [Link]

-

Grossert, J. S., et al. (2024). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation mechanisms. Journal of Mass Spectrometry, 59(6), e5043. [Link]

-

PubChem. (n.d.). 2,3-Diaminopropionic acid. [Link]

-

ResearchGate. (n.d.). (a) TGA traces (b) DSC traces of amino acid-based copolymers. [Link]

-

PubChem. (n.d.). 3-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid. [Link]

-

Roda, G., et al. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Molecules, 25(6), 1313. [Link]

-

Gruninger, R. J., & Murphy, M. E. (2014). Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor. Chemistry & Biology, 21(1), 140-149. [Link]

Sources

- 2. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Thermal stability of amino acids | Semantic Scholar [semanticscholar.org]

- 6. Thermal degradation of 18 amino acids during pyrolytic processes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. hou.usra.edu [hou.usra.edu]

- 9. Gas chromatographic-mass spectrometric analysis of products arising from pyrolysis of amino acids in the presence of hexamethyldisilazane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nottingham.ac.uk [nottingham.ac.uk]

Methodological & Application

Application Notes & Protocols: Strategic Incorporation of (S)-2,3-Diaminopropanoic Acid in Solid-Phase Peptide Synthesis Using an Orthogonal Cbz Protection Strategy

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide on the application of (S)-2,3-diaminopropanoic acid (Dap) in solid-phase peptide synthesis (SPPS). It specifically addresses the use of (S)-2,3-Bis(((benzyloxy)carbonyl)amino)propanoic acid as a precursor to a versatile, orthogonally protected building block suitable for modern Fmoc/tBu-based synthetic strategies. The protocols and explanations herein are designed to provide both the foundational principles and actionable methodologies for successfully incorporating this unique diamino acid into novel peptide structures.

Introduction: The Versatility of Diaminopropanoic Acid in Peptide Design

(S)-2,3-diaminopropanoic acid (Dap) is a non-proteinogenic amino acid that serves as a valuable scaffold in medicinal chemistry and drug development.[1] Its defining feature is a primary amine on the side chain (the β-amino group), which offers a strategic point for chemical modification.[2] This functionality allows for the construction of complex peptide architectures, including:

-

Branched Peptides: The side-chain amine can serve as an initiation point for a second peptide sequence.

-

Cyclic Peptides: On-resin cyclization between the side-chain amine and the C-terminus or another side chain can be achieved.

-

Conjugated Peptides: The amine provides a handle for attaching moieties such as labels, lipids, or chelating agents for diagnostic and therapeutic applications.[1]

-

pH-Sensitive Constructs: The pKa of the β-amino group can be modulated within a peptide sequence, making it responsive to pH changes, a property exploited for drug delivery systems that target the acidic environment of endosomes.[3]

Successful synthesis of Dap-containing peptides via SPPS is critically dependent on a robust and orthogonal protecting group strategy.[4] This ensures that the α-amino group is available for peptide bond formation while the β-amino group remains shielded until a specific, targeted modification is desired.

The Orthogonal Protecting Group Strategy: From Starting Material to a Functional SPPS Building Block

The topic of interest, this compound, features two benzyloxycarbonyl (Cbz or Z) groups protecting both the α- and β-amino functionalities. While an excellent starting material, this compound is not directly suitable for iterative Fmoc-based SPPS. The standard Fmoc deprotection condition (20% piperidine in DMF) would leave the Cbz groups untouched, but there would be no free α-amino group to continue peptide chain elongation.[5]

Therefore, a functional building block must be prepared. The optimal strategy for Fmoc/tBu SPPS is to use a derivative where the α-amino group is protected by Fmoc and the β-amino side chain is protected by Cbz: Fmoc-(S)-Dap(Cbz)-OH .

This creates a powerful orthogonal system:

-

Fmoc Group (Base-Labile): Removed at each cycle with piperidine to allow N-terminal chain extension.[6]

-

Cbz Group (Hydrogenolysis-Labile): Stable to both the basic conditions of Fmoc removal and the acidic conditions of final cleavage (TFA).[5][7]

-

tBu-based Groups (Acid-Labile): Standard side-chain protecting groups (e.g., Boc, tBu, Trt) are removed during the final TFA cleavage step.[8]

This orthogonality allows the researcher to decide the fate of the side-chain Cbz group: it can be retained in the final peptide or selectively removed after cleavage via hydrogenolysis.[9][10]

Caption: Orthogonality of protecting groups in Fmoc-SPPS.

Key Experimental Protocols

The following protocols provide a comprehensive workflow, from the conceptual synthesis of the required building block to the final deprotected peptide.

Protocol 1: Conceptual Synthesis of Fmoc-(S)-Dap(Cbz)-OH

This protocol outlines a plausible, though generalized, synthetic route from the bis-Cbz protected starting material to the required SPPS building block. This step would typically be performed prior to commencing solid-phase synthesis.

-

Selective α-Cbz Deprotection: The selective removal of the α-Cbz group in the presence of the β-Cbz group is a nuanced step. While challenging, conditions can be optimized. A common approach is catalytic hydrogenolysis (H₂/Pd/C), where reaction times are carefully controlled to favor deprotection of the sterically more accessible α-position.

-

Fmoc Protection: The resulting mono-protected H-(S)-Dap(Cbz)-OH, with a free α-amino group, is then reacted with an Fmoc-donating reagent, such as Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide), under basic conditions (e.g., in a dioxane/water mixture with NaHCO₃) to yield the target compound, Fmoc-(S)-Dap(Cbz)-OH.[11]

-

Purification: The final product is purified, typically by column chromatography, to ensure it is of high quality for SPPS.

Caption: Workflow for preparing the SPPS building block.

Protocol 2: Incorporation of Fmoc-(S)-Dap(Cbz)-OH into a Peptide Sequence

This protocol details a single coupling cycle for adding the Dap residue to the growing peptide chain on a solid support (e.g., Rink Amide resin for a C-terminal amide).

-

Resin Preparation: a. Place the appropriate amount of resin (e.g., 0.1 mmol scale) in a reaction vessel. b. Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

-

N-terminal Fmoc Deprotection: a. Drain the DMF from the swollen resin. b. Add a solution of 20% piperidine in DMF to the resin. c. Agitate the mixture for 5-10 minutes. Repeat this step once. d. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the fulvene adduct.

-

Coupling of Fmoc-(S)-Dap(Cbz)-OH: a. In a separate vial, dissolve Fmoc-(S)-Dap(Cbz)-OH (3.0 eq. relative to resin loading) and a suitable coupling reagent (see Table 1) in DMF. b. Add a base, typically N,N-diisopropylethylamine (DIEA) (6.0 eq.), to the amino acid solution to begin pre-activation. c. Immediately add the activated amino acid solution to the deprotected peptide-resin. d. Agitate the mixture for 1-4 hours at room temperature. The diamino acid may present some steric hindrance, requiring longer coupling times or more potent activators. e. Monitoring: Perform a qualitative Kaiser (ninhydrin) test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), a second coupling may be necessary.[2]

-

Washing: a. Drain the coupling solution. b. Wash the resin thoroughly with DMF (3 times) and then dichloromethane (DCM) (3 times) to prepare for the next cycle.

Table 1: Recommended Coupling Reagents for Non-Standard Amino Acids

| Reagent | Full Name | Equivalents (Reagent/Base) | Notes |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | 2.9 eq. / 6.0 eq. DIEA | A robust and widely used reagent.[12] |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | 2.9 eq. / 6.0 eq. DIEA | Highly effective for sterically hindered couplings and reducing racemization.[12] |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | 2.9 eq. / 6.0 eq. DIEA | A phosphonium salt-based reagent, also excellent for difficult couplings. |

| DIC/Oxyma | N,N'-Diisopropylcarbodiimide / Ethyl cyanohydroxyiminoacetate | 3.0 eq. / 3.0 eq. | A cost-effective carbodiimide-based method with an additive to suppress side reactions.[2] |

Protocol 3: Final Cleavage from Resin (Cbz Group Remains)

This protocol is for cleaving the completed peptide from the resin and removing acid-labile side-chain protecting groups.

-

Resin Preparation: a. After the final synthesis cycle, wash the peptide-resin thoroughly with DCM (5 times) and dry it under a high vacuum for at least 2 hours.

-

Cleavage Reaction: a. Prepare a cleavage cocktail appropriate for the peptide sequence. A standard, non-malodorous cocktail is TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v) .[13][14] TIS is a scavenger that traps the reactive cationic species generated during deprotection.[15] b. Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin). c. Agitate the mixture at room temperature for 2-4 hours.

-

Peptide Precipitation and Isolation: a. Filter the resin and collect the TFA solution containing the cleaved peptide. b. Precipitate the peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether. c. Centrifuge the mixture to pellet the crude peptide. d. Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 more times. e. Dry the crude peptide under vacuum. At this stage, the peptide will have a free β-amino group if other acid-labile groups were used, but the Cbz group on the Dap residue will be intact.

Protocol 4: Post-Cleavage Deprotection of the Cbz Group

This protocol is performed on the purified, Cbz-protected peptide in solution.

-

Setup: a. Dissolve the Cbz-protected peptide (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol, or acetic acid). b. Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the peptide).

-

Hydrogenolysis: a. Secure the flask to a hydrogenation apparatus. b. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times. c. Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.[16] d. Monitor the reaction progress by LC-MS.

-

Work-up: a. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled while wet. b. Concentrate the filtrate under reduced pressure. The byproducts, toluene and carbon dioxide, are volatile and easily removed. c. The resulting product is the fully deprotected peptide, which can be lyophilized for storage.

Trustworthiness & Self-Validation

-

Reaction Monitoring: The use of the Kaiser test after the coupling step is a critical self-validation point. A positive result mandates a repeat of the coupling to prevent deletion sequences, ensuring the integrity of the final product.

-

Mass Spectrometry: Analysis of the crude peptide by LC-MS after cleavage (Protocol 3) is essential to confirm the correct mass, indicating successful incorporation of the Dap(Cbz) residue and removal of other protecting groups. A second LC-MS analysis after hydrogenolysis (Protocol 4) will confirm the successful removal of the Cbz group by showing the expected mass shift.

References

-

Reddit. (2018). Protecting groups in organic synthesis?! Available at: [Link]

- Google Patents. (2015). WO2015028599A1 - Cleavage of synthetic peptides.

-

ResearchGate. (2017). Cbz deprotection conditions: screening of catalysts and sources of H2. Available at: [Link]

-

National Center for Biotechnology Information. (2020). Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides Through a Cyclative Cleavage From Fmoc-MeDbz/MeNbz-resins. Available at: [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]

-

MDPI. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Available at: [Link]

-

National Center for Biotechnology Information. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Available at: [Link]

-

ResearchGate. (2009). Incorporation of 2,3-Diaminopropionic Acid into Linear Cationic Amphipathic Peptides Produces pH-Sensitive Vectors. Available at: [Link]

-

ResearchGate. (2023). How to preserve the benzyloxycarbonyl (Cbz/Z) group at the N-terminus of the peptide during Peptide Cleavage? Available at: [Link]

-

The Royal Society of Chemistry. (2022). Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. Available at: [Link]

-

AAPPTec. (2010). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

-

Figshare. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z‑Arg-Lys-AOMK. Available at: [Link]

-

PubMed. (1983). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. Available at: [Link]

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. Available at: [Link]

-

CEM Corporation. (n.d.). Unparalleled Solid Phase Peptide Peptide Synthesis. Available at: [Link]

-

ResearchGate. (2008). A new reagent for the cleavage of fully protected peptides synthesized on 2-chlorotrityl resin. Available at: [Link]

-

ResearchGate. (2004). Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Available at: [Link]

-

UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

-

MDPI. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Available at: [Link]

-

National Center for Biotechnology Information. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Available at: [Link]

-

ResearchGate. (2012). Synthesis of a diaminopropanoic acid-based nucleoamino acid and assembly of cationic nucleopeptides for biomedical applications. Available at: [Link]

-

National Center for Biotechnology Information. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Available at: [Link]

Sources

- 1. Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. peptide.com [peptide.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chempep.com [chempep.com]

- 13. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Application Note & Protocols: Mastering the Coupling of Protected Diaminopropanoic Acid

Introduction: The Strategic Importance of Diaminopropanoic Acid in Modern Peptide Science

2,3-Diaminopropanoic acid (Dap), a non-proteinogenic amino acid, has emerged as a cornerstone in the design of sophisticated peptides and peptidomimetics for therapeutic and research applications. Its unique structure, featuring two primary amino groups on adjacent carbons, provides a versatile scaffold for introducing branches, cyclization points, or specific functionalities into a peptide backbone.[1][2] The successful incorporation of Dap into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) is entirely dependent on precise control over its reactive amino groups. This requires a robust orthogonal protection strategy and carefully optimized coupling protocols to ensure high yield and purity, preventing the formation of undesired branched byproducts.[3]

This guide provides an in-depth exploration of the critical parameters governing the successful coupling of protected Dap derivatives. We will dissect the causality behind experimental choices, from the selection of protecting groups and coupling reagents to detailed, field-proven protocols and troubleshooting strategies.

Pillar 1: The Orthogonal Protection Imperative

The central challenge in using Dap is differentiating its α-amino and β-amino groups. An orthogonal protection strategy is therefore not optional, but mandatory.[4] This involves using protecting groups for each amine that can be removed under distinct chemical conditions, allowing for selective deprotection and modification.[5][6]

The most prevalent and effective strategy for Fmoc-based SPPS employs the Fmoc/Boc combination:

-

Fmoc-Dap(Boc)-OH: The α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is cleaved during standard SPPS cycles using piperidine. The side-chain (β-amino) is protected by the acid-labile tert-butyloxycarbonyl (Boc) group. This allows the peptide chain to be elongated normally. The Boc group on the Dap side chain can be selectively removed later while the peptide is still on the resin, enabling site-specific modifications such as branching or labeling.[7][8]

-

Boc-Dap(Fmoc)-OH: Conversely, in Boc-based SPPS, the α-amino group is protected by the acid-labile Boc group. The side-chain is protected by the base-labile Fmoc group. This scheme allows for selective deprotection of the side-chain Fmoc group on-resin to perform modifications, while the main chain elongation proceeds via Boc chemistry.[5][6]

Pillar 2: Selecting the Optimal Coupling Reagent

The formation of a peptide bond requires the activation of the carboxylic acid group of the incoming amino acid to make it susceptible to nucleophilic attack by the free amine of the resin-bound peptide.[9] The choice of coupling reagent is critical and depends on factors like steric hindrance, the potential for side reactions, and cost.

| Reagent Class | Examples | Activation Mechanism | Strengths | Considerations |

| Carbodiimides | DIC, DCC, EDC | Forms a highly reactive O-acylisourea intermediate. Often used with additives like HOBt or Oxyma Pure to suppress racemization and improve efficiency.[10][11] | Cost-effective, widely used. DIC is preferred in SPPS as its urea byproduct is soluble.[10] | Generally less potent for sterically hindered couplings.[12] Can cause dehydration of Asn and Gln side chains without additives.[10] |

| Aminium/Uronium Salts | HBTU, HATU, HCTU | Forms an active ester (e.g., OBt or OAt ester) in the presence of a non-nucleophilic base like DIPEA.[13] | Highly efficient, rapid reaction kinetics, low racemization tendency.[11] HATU is exceptionally effective for difficult or hindered couplings.[14][15] | More expensive. Can cause guanidinylation of the free N-terminal amine if used in large excess without pre-activation. |

| Phosphonium Salts | PyBOP, PyAOP | Similar to aminium salts, forms an active OBt or OAt ester. | Very effective, especially for hindered residues and N-methyl amino acids.[10][11] Byproducts are non-carcinogenic, unlike older phosphonium reagents. | Solutions have moderate stability and should be prepared fresh. |

Pillar 3: Validated Experimental Protocols

The following protocols are designed for manual Solid-Phase Peptide Synthesis (SPPS) on a standard resin (e.g., Rink Amide, Wang) at a 0.1 mmol scale. All steps should be performed with agitation (e.g., nitrogen bubbling, orbital shaking).[16]

Protocol 1: Standard Coupling of Fmoc-Dap(Boc)-OH using HBTU

This protocol is a robust and highly efficient method suitable for most sequences.[7][17]

Materials:

-

Peptide-resin (with free N-terminal amine)

-

Fmoc-Dap(Boc)-OH

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

Step-by-Step Methodology:

-

Resin Preparation:

-

Swell the peptide-resin (0.1 mmol) in DMF (5 mL) for 30 minutes in a reaction vessel.

-

Drain the DMF.

-

-

Activation Solution Preparation:

-

In a separate vial, dissolve Fmoc-Dap(Boc)-OH (3 equivalents, ~0.3 mmol) and HBTU (2.9 equivalents, ~0.29 mmol) in 2 mL of DMF.

-

Add DIPEA (6 equivalents, ~0.6 mmol) to the vial.

-

Vortex the mixture and allow it to pre-activate for 2-5 minutes at room temperature.[6] The solution may change color.

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the swollen resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Monitoring for Completion (Self-Validation):

-

Take a small sample of resin beads (1-2 mg) and wash them thoroughly with DMF and DCM.

-

Perform a Kaiser (ninhydrin) test.[5]

-

Negative Result (Yellow/Colorless Beads): The coupling is complete. Proceed to Step 5.

-

Positive Result (Blue/Purple Beads): Free amines are still present, indicating incomplete coupling. Drain the vessel, and repeat steps 2 and 3 (this is known as a "double couple").[18]

-

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly to remove excess reagents:

-

3x with DMF (5 mL each)

-

3x with DCM (5 mL each)

-

3x with DMF (5 mL each)

-

-

The resin is now ready for the N-terminal Fmoc deprotection of the newly added Dap residue to proceed with the next cycle.

-

Protocol 2: Economical Coupling of Boc-Dap(Fmoc)-OH using DIC/HOBt

This method is a cost-effective alternative, particularly for less sterically demanding couplings.[5] The use of 1-Hydroxybenzotriazole (HOBt) is critical to minimize racemization.[10]

Materials:

-

Peptide-resin (with free N-terminal amine, post-Boc deprotection and neutralization)

-

Boc-Dap(Fmoc)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

Step-by-Step Methodology:

-

Resin Preparation:

-

Ensure the resin from the previous cycle has been properly deprotected (e.g., with TFA in DCM), washed, and neutralized (e.g., with 10% DIPEA in DMF).[5]

-

Swell the neutralized resin in DMF (5 mL) for 15-30 minutes and drain.

-

-

Coupling Solution Preparation:

-

In a separate vial, dissolve Boc-Dap(Fmoc)-OH (3 equivalents, ~0.3 mmol) and HOBt (3 equivalents, ~0.3 mmol) in 2 mL of DMF.

-

-

Activation and Coupling:

-

Add DIC (3 equivalents, ~0.3 mmol) to the amino acid/HOBt solution. Do not pre-activate for extended periods.

-

Immediately add the entire solution to the resin.

-

Agitate the mixture for 2-4 hours at room temperature. The longer reaction time compared to HBTU is typical for carbodiimide couplings.

-

-

Monitoring for Completion (Self-Validation):

-

Perform a Kaiser test as described in Protocol 1, Step 4. If the test is positive, a second coupling is recommended.

-

-

Washing:

-

Once coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly:

-

3x with DMF (5 mL each)

-

3x with DCM (5 mL each)

-

-

The resin is now ready for the N-terminal Boc deprotection of the Dap residue to proceed with the next coupling cycle.

-

Troubleshooting Common Coupling Issues

| Problem | Primary Cause(s) | Recommended Solution(s) |

| Incomplete Coupling (Positive Kaiser Test) | 1. Steric Hindrance: The peptide sequence near the coupling site is bulky.[14] 2. Insufficient Reagent Activity: The chosen coupling reagent is not potent enough. 3. Peptide Aggregation: The growing peptide chain is poorly solvated and has folded on itself. | 1. Double Couple: Repeat the coupling step with fresh reagents.[18] 2. Switch Reagent: Move from DIC/HOBt to a more powerful aminium/phosphonium salt like HATU or PyAOP.[14] 3. Change Solvent: Switch from DMF to N-Methylpyrrolidone (NMP), which has superior solvating properties.[14] 4. Increase Time/Temperature: Extend the coupling time (e.g., overnight). Gentle heating or microwave-assisted synthesis can also be effective but must be used cautiously to avoid racemization.[14] |

| Racemization | Over-activation of the carboxylic acid, especially in the presence of a strong base or with certain coupling reagents. Histidine and Cysteine are particularly susceptible.[3][13] | 1. Use Additives: Always include HOBt, HOAt, or Oxyma Pure when using carbodiimides.[10][13] 2. Control Base: Use the minimum required amount of base (e.g., DIPEA). For very sensitive residues, a weaker base like N-methylmorpholine (NMM) or collidine can be used.[13] 3. Minimize Pre-activation Time: Do not let the activated amino acid solution sit for long periods before adding it to the resin. |

| Side-Chain Dehydration | Occurs with Asparagine (Asn) and Glutamine (Gln) residues when using carbodiimides without an additive, forming a nitrile.[10] | Always use an additive like HOBt when coupling with carbodiimides. This side reaction is generally not an issue with aminium or phosphonium salt reagents. |

References

-

Carpino, L. A., & El-Faham, A. (1999). A comparative study of modern coupling reactions involving Boc-protected amino acid derivatives and dipeptides with N-terminal alpha,alpha-dialkylation and N-methylation. Tetrahedron, 55(22), 6813-6830. Available from: [Link]

-

Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An efficient synthesis of a probe for protein function: 2,3-diaminopropionic acid with orthogonal protecting groups. Organic letters, 6(2), 213–215. Available from: [Link]

-

Coupling Reagents. Aapptec Peptides. (n.d.). Available from: [Link]

-

Amino Acid Derivatives for Peptide Synthesis. (n.d.). Available from: [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical reviews, 109(6), 2455–2504. Available from: [Link]

-

Protecting Groups in Peptide Synthesis. (2016). In Springer Nature Experiments. Available from: [Link]

-

Valeur, E., & Bradley, M. (2009). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Chemical Society reviews, 38(2), 606-631. Available from: [Link]

-

Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. (n.d.). Available from: [Link]

-

Byrd, K. M., & Tan, D. S. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11450-11454. Available from: [Link]

-

Legnani, L., et al. (2021). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Molecules, 26(21), 6483. Available from: [Link]

-

Novabiochem® Coupling reagents. Merck Millipore. (n.d.). Available from: [Link]

-

Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). Available from: [Link]

-

Legnani, L., et al. (2021). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. ResearchGate. Available from: [Link]

-

Nielsen, D. K., et al. (2022). Diversifying Amino Acids and Peptides via Deaminative Reductive Cross-Couplings Leveraging High-Throughput Experimentation. Journal of the American Chemical Society, 144(32), 14576–14586. Available from: [Link]

-

Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. (2023). Available from: [Link]

-

Solid Phase Peptide Synthesis Help. Reddit. (2024). Available from: [Link]

-

Fmoc-Dap(Boc)-OH, CAS 162558-25-0. Aapptec Peptides. (n.d.). Available from: [Link]

-

Fmoc-L-Dap(Boc)-OH. Activotec. (n.d.). Available from: [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. (2020). Available from: [Link]

-

Biosynthesis of L-2,3-diaminopropanoic acid. Journal of the Chemical Society, Perkin Transactions 1. (1987). Available from: [Link]

-

Analytical techniques used in therapeutic drug monitoring. ResearchGate. (2023). Available from: [Link]

-

Analytical Techniques used in Therapeutic Drug Monitoring. Semantic Scholar. (n.d.). Available from: [Link]

-

Analytical Techniques for Therapeutic Drug Monitoring and Clinical Toxicology. OUCI. (n.d.). Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. peptide.com [peptide.com]

- 4. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. peptide.com [peptide.com]

- 9. jpt.com [jpt.com]

- 10. peptide.com [peptide.com]